molecular formula C22H22N2O3 B5643870 4-{1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidin-3-yl}benzoic acid

4-{1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidin-3-yl}benzoic acid

Cat. No. B5643870
M. Wt: 362.4 g/mol
InChI Key: TURQOJLBUYIMAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex compounds often involves multi-step reactions, utilizing different reagents and catalysts. For instance, Ivanova et al. (2019) described the synthesis of hybrid compounds involving reactions of benzoic acid derivatives with nitrogenous bases like piperidine under specific conditions, leading to the formation of condensed structures (Ivanova, Kanevskaya, & Fedotova, 2019).

Molecular Structure Analysis

The molecular structure of such compounds can be complex, involving various functional groups. The study of their molecular structure often requires techniques like NMR, UV–VIS, and IR spectroscopy. Baul et al. (2009) used these techniques to confirm the structures of several azo-benzoic acids, demonstrating the importance of spectroscopic analysis in understanding molecular structures (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of such compounds are often explored through their interactions with other chemicals. Mekheimer et al. (1997) studied the reactions of related compounds under different conditions, revealing insights into their reactivity and potential applications (Mekheimer, Mohamed, & Sadek, 1997).

Physical Properties Analysis

The physical properties like melting point, solubility, and crystal structure are crucial for understanding the compound's behavior under different physical conditions. Faizi et al. (2016) analyzed the crystal structure of a similar benzoic acid derivative, highlighting the role of physical properties in determining the compound's applications (Faizi, Ahmad, & Golenya, 2016).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity towards other chemicals define the compound's potential in various chemical reactions. Lemmerer and Bourne (2012) discussed the hydrogen bonding and molecular interactions in a co-crystal involving benzoic acid, which is crucial for understanding the chemical behavior of related compounds (Lemmerer & Bourne, 2012).

properties

IUPAC Name

4-[1-(1-methylindole-4-carbonyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-23-13-11-18-19(5-2-6-20(18)23)21(25)24-12-3-4-17(14-24)15-7-9-16(10-8-15)22(26)27/h2,5-11,13,17H,3-4,12,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURQOJLBUYIMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCCC(C3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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